molecular formula C21H16Cl2N2O2 B3737937 N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide

N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide

Cat. No.: B3737937
M. Wt: 399.3 g/mol
InChI Key: XPSXVBDGQDNCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide is a chemical compound characterized by its unique structure, which includes a benzamido group attached to a methylphenyl ring, further connected to a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide typically involves the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-amino-3-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzamido intermediate.

    Coupling with Dichlorobenzoyl Chloride: The benzamido intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzamido and methylphenyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with various substituents replacing the chlorine atoms.

    Oxidation: Products with oxidized functional groups on the benzamido or methylphenyl rings.

    Reduction: Products with reduced functional groups, potentially leading to amines or alcohols.

    Hydrolysis: Carboxylic acids and amines derived from the cleavage of the amide bond.

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets, which can vary depending on its application. For example:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the dichloro groups and the electron-donating effects of the methyl group, affecting its behavior in substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
  • N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide
  • N-(4-benzamido-3-methylphenyl)-3-bromo-4-ethoxybenzamide

Uniqueness

N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide is unique due to the presence of the dichloro groups, which significantly influence its chemical reactivity and potential applications. The combination of the benzamido and dichlorobenzamide moieties provides a distinct profile compared to similar compounds, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c1-13-11-16(24-21(27)17-12-15(22)7-9-18(17)23)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSXVBDGQDNCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.